molecular formula C18H24N2O4S2 B216493 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide

4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide

Cat. No. B216493
M. Wt: 396.5 g/mol
InChI Key: YNMPDZXNAKSMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide, also known as PSB-0739, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. However, PSB-0739 has shown promise in various other fields of research, including cancer therapy, cardiovascular diseases, and inflammation.

Mechanism of Action

The mechanism of action of 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called sulfonylurea receptor 1 (SUR1). This protein is involved in the regulation of insulin secretion and is also found in various other tissues, including the brain and the cardiovascular system. By inhibiting the activity of SUR1, 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide can modulate various cellular processes, including cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, vasodilation, and reduction of inflammation. This compound has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide in lab experiments is its high potency and selectivity for SUR1. This compound has been optimized to have minimal off-target effects, which makes it a valuable tool for studying the role of SUR1 in various cellular processes. However, one of the limitations of using 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide. One of the areas of interest is the development of 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide derivatives with improved solubility and pharmacokinetic properties. These derivatives can be used to study the role of SUR1 in various disease models and can also be developed as potential therapeutics.
Another area of interest is the identification of novel targets for 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide. While this compound has been shown to inhibit the activity of SUR1, it is possible that it may have other targets that have not yet been identified. By elucidating the mechanism of action of 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide, researchers can identify novel targets for drug development.
In conclusion, 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide is a promising compound that has shown potential in various fields of research. Its high potency and selectivity for SUR1 make it a valuable tool for studying the role of this protein in various cellular processes. Further research on 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide and its derivatives can lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide involves the reaction of 4-chloro-N,N-dipropylbenzenesulfonamide with sodium phenylsulfinate. The resulting product is then treated with sodium hydride and further reacted with sulfonyl chloride to obtain 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide. This synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In cardiovascular research, 4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide has been shown to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular diseases. This compound has also been found to reduce inflammation in animal models of atherosclerosis, which is a major risk factor for cardiovascular diseases.

properties

Product Name

4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide

Molecular Formula

C18H24N2O4S2

Molecular Weight

396.5 g/mol

IUPAC Name

4-(benzenesulfonamido)-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C18H24N2O4S2/c1-3-14-20(15-4-2)26(23,24)18-12-10-16(11-13-18)19-25(21,22)17-8-6-5-7-9-17/h5-13,19H,3-4,14-15H2,1-2H3

InChI Key

YNMPDZXNAKSMSU-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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